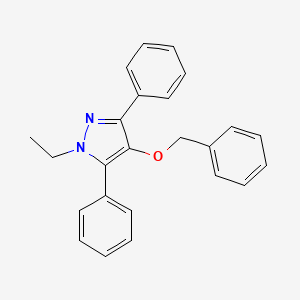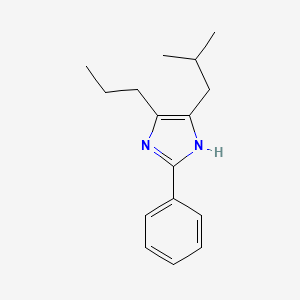
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of substituted imidazoles often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include solvent-free conditions and the use of specific reagents to control the substitution patterns around the imidazole ring .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes for solar cells and catalysts
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler substituted imidazole with different substitution patterns.
2H-Indazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
59900-19-5 |
|---|---|
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-2-phenyl-4-propyl-1H-imidazole |
InChI |
InChI=1S/C16H22N2/c1-4-8-14-15(11-12(2)3)18-16(17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,17,18) |
Clave InChI |
VKWAQQDTOJQZCX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)


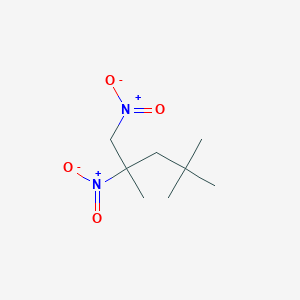
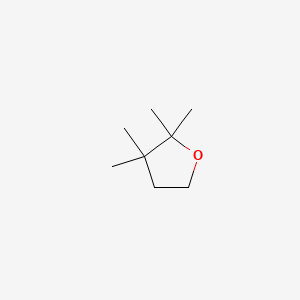
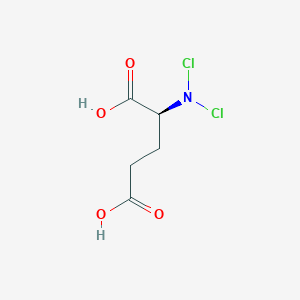
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)


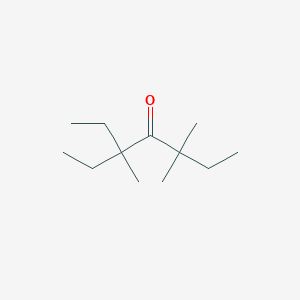
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
